5-Methyl-3-hepten-2-one
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Overview
Description
5-Methyl-3-hepten-2-one: is an organic compound with the molecular formula C8H14O . It is a colorless liquid with a fruity odor and is commonly used in the flavor and fragrance industry. This compound is also known by other names such as Sulcatone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-3-hepten-2-one can be synthesized through various methods. One common method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride , which then reacts with acetone to produce this compound . Another method involves the ethynylation of acetone with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol , followed by partial hydrogenation and reaction with diketene or alkyl acetoacetate .
Industrial Production Methods: Industrial production of this compound often involves the reaction of isobutylene , formaldehyde , and acetone at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids under appropriate conditions.
Reduction: It can be reduced to form corresponding alcohols.
Nucleophilic Addition: The carbonyl group in this compound is prone to nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Nucleophilic Addition: Reagents like or are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Nucleophilic Addition: Various addition products depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-hepten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of 5-Methyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one (Sulcatone): Similar in structure and used in similar applications.
3-Hepten-2-one: Another ketone with similar reactivity but different applications.
Uniqueness: 5-Methyl-3-hepten-2-one is unique due to its specific odor profile and its role as a mosquito attractant, which is not as prominent in other similar compounds .
Properties
CAS No. |
5090-16-4 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-5-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h5-7H,4H2,1-3H3/b6-5+ |
InChI Key |
QDUQNQQMHZNNTG-AATRIKPKSA-N |
Isomeric SMILES |
CCC(C)/C=C/C(=O)C |
Canonical SMILES |
CCC(C)C=CC(=O)C |
Origin of Product |
United States |
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